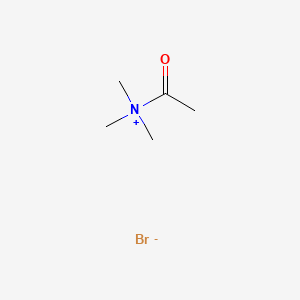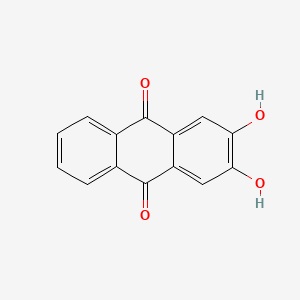
3-Pentanethiol-2,2,4,4-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanethiol-2,2,4,4-tetramethyl- is an organic compound with the molecular formula C9H20S. It is characterized by the presence of a thiol group (-SH) attached to a pentane backbone with four methyl groups at the 2 and 4 positions. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanethiol-2,2,4,4-tetramethyl- typically involves the reaction of 2,2,4,4-tetramethylpentan-3-one with hydrogen sulfide in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The process can be summarized as follows: [ \text{2,2,4,4-tetramethylpentan-3-one} + \text{H}_2\text{S} \rightarrow \text{3-Pentanethiol-2,2,4,4-tetramethyl-} ]
Industrial Production Methods
Industrial production of 3-Pentanethiol-2,2,4,4-tetramethyl- may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-Pentanethiol-2,2,4,4-tetramethyl- undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) can be used to replace the thiol group.
Major Products Formed
Oxidation: Disulfides (R-S-S-R)
Reduction: Corresponding alkanes (R-H)
Substitution: Various substituted thiols depending on the nucleophile used.
Scientific Research Applications
3-Pentanethiol-2,2,4,4-tetramethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of sulfur metabolism.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pentanethiol-2,2,4,4-tetramethyl- involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can modulate biochemical pathways, particularly those involving sulfur-containing compounds.
Comparison with Similar Compounds
Similar Compounds
3-Pentanone, 2,2,4,4-tetramethyl-: A ketone with a similar backbone but different functional group.
2,2,4,4-Tetramethyl-3-pentanone: Another ketone with a similar structure.
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: An alcohol with a similar backbone.
Uniqueness
3-Pentanethiol-2,2,4,4-tetramethyl- is unique due to its thiol group, which imparts distinct chemical properties and reactivity compared to its ketone and alcohol analogs. The presence of the thiol group allows it to participate in specific reactions, such as forming disulfides, which are not possible with ketones or alcohols.
Properties
| 57602-97-8 | |
Molecular Formula |
C9H20S |
Molecular Weight |
160.32 g/mol |
IUPAC Name |
2,2,4,4-tetramethylpentane-3-thiol |
InChI |
InChI=1S/C9H20S/c1-8(2,3)7(10)9(4,5)6/h7,10H,1-6H3 |
InChI Key |
NURHHWDAGYITJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C)(C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)


